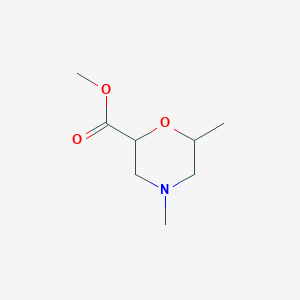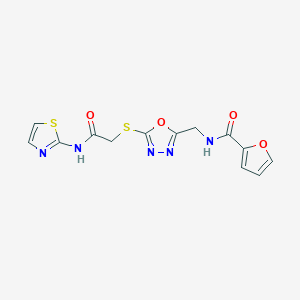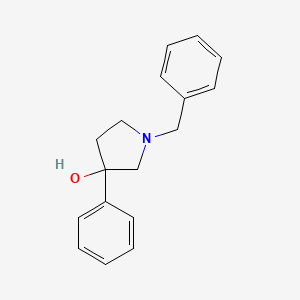![molecular formula C20H20FN3O3S2 B2853312 (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886924-44-3](/img/structure/B2853312.png)
(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule, featuring multiple functional groups and a unique structure. The backbone includes a benzothiazole moiety and a piperazine ring, adorned with various substituents, making it an intriguing target for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions. It begins with the formation of intermediate compounds, followed by coupling and functional group modifications:
Step 1: : Formation of the benzothiazole ring through a cyclization reaction involving a thiourea derivative.
Step 2: : Introduction of the fluorine atom via halogenation.
Step 3: : Coupling the benzothiazole with a piperazine derivative.
Step 4: : Functionalization of the piperazine with the ethylsulfonylphenyl group using sulfonylation techniques.
Industrial Production Methods
Scaling up this compound for industrial use requires optimization of each step, ensuring high yield and purity. This often involves:
Catalysis: : Utilizing catalysts to enhance reaction rates.
Temperature and Pressure Control: : Maintaining specific conditions to drive reactions to completion.
Purification: : Employing techniques like recrystallization, chromatography, and distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting the ethylsulfonyl group or the benzothiazole moiety.
Reduction: : The reduction of this compound might involve the piperazine ring or benzothiazole portion.
Substitution: : Halogen or sulfonyl substitution reactions are common, altering the functional groups.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Involves agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Often requires halogenating agents or sulfonyl chlorides in solvents like dichloromethane or tetrahydrofuran.
Major Products
The products of these reactions vary depending on the target functional group but often result in modified derivatives useful for further chemical or pharmacological studies.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across several scientific domains:
Chemistry
Synthesis of Complex Molecules: : Serves as a building block for more intricate chemical structures.
Biology
Enzyme Inhibition Studies: : Investigates its potential to inhibit specific enzymes due to its functional groups.
Medicine
Drug Development: : Explored as a candidate for therapeutic agents targeting various diseases.
Industry
Material Science: : Utilized in the development of specialized materials due to its stability and unique properties.
Wirkmechanismus
The compound's effects stem from its ability to interact with specific molecular targets:
Molecular Targets: : May include enzymes or receptors involved in critical biological pathways.
Pathways Involved: : Influences pathways like signal transduction, enzyme activity modulation, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Comparing (4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone with similar compounds highlights its uniqueness:
Similar Compounds: : Includes derivatives with variations in the benzothiazole or piperazine substituents.
Hope this deep dive was illuminating! What else can we explore?
Eigenschaften
IUPAC Name |
(4-ethylsulfonylphenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)28-20/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXLOCOMDTXVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2853234.png)


![Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2853239.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853240.png)


![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B2853244.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2853246.png)
![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)

![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)
